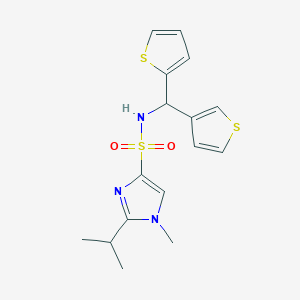

2-isopropyl-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-2-propan-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S3/c1-11(2)16-17-14(9-19(16)3)24(20,21)18-15(12-6-8-22-10-12)13-5-4-7-23-13/h4-11,15,18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMXXCPDKICGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound notable for its unique structural features, which include an imidazole ring, thiophene moieties, and a sulfonamide group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₉N₃O₂S₃

- Molecular Weight : 381.53 g/mol

- Structural Features : The presence of thiophene rings and an imidazole core suggests diverse interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is largely attributed to its imidazole and sulfonamide functionalities. Imidazole derivatives are known for their ability to act as enzyme inhibitors or modulators, while sulfonamide groups can enhance binding affinity through hydrogen bonding interactions with target proteins .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antibacterial Activity :

- Studies have shown that imidazole derivatives can possess significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .

- A comparative analysis indicated that certain derivatives exhibited inhibition rates ranging from 28% to 82% against bacterial growth .

-

Antifungal Properties :

- Similar compounds have demonstrated antifungal activities, suggesting potential efficacy against fungal pathogens .

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several imidazole and sulfonamide derivatives documented in the literature. Key analogues include:

Key Observations :

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for 2-(thiophen-2-yl)-1H-imidazole derivatives, involving nucleophilic substitution (e.g., using KOtBu/THF) or microwave-assisted condensation .

- Physicochemical Properties: HRMS data for similar compounds (e.g., [M+H]+ 243.0695 ) provide benchmarks for validating the target’s molecular mass. The bis-thiophene moiety may enhance lipophilicity compared to mono-thiophene analogues .

- Biological Relevance : Sulfonamide-linked imidazoles (e.g., acetamide derivatives ) exhibit binding to enzymes like α-glucosidase, suggesting the target compound could share inhibitory properties.

Crystallographic and Computational Comparisons

- Crystallography : Tools like Mercury CSD and SHELX are critical for analyzing the target’s crystal structure. For example, 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole was validated using similar software, confirming planar imidazole-thiophene geometries.

- Docking Studies : Compounds like 9c (a triazole-thiazole derivative ) show binding poses in enzyme active sites, highlighting the importance of sulfonamide/amide linkages for target engagement.

Stability and Impurity Profiles

Related thiophene-imidazole compounds are prone to impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol , emphasizing the need for rigorous chromatographic validation during synthesis.

Q & A

Q. What synthetic strategies are effective for constructing the imidazole-sulfonamide core in this compound?

The imidazole-sulfonamide core can be synthesized via cyclization reactions under alkaline conditions. For example, primary amines can attack carbonyl groups in amides to form Schiff bases, followed by dehydration to yield imidazole rings (e.g., NaOH in ethanol at 45°C, as in ). Sulfonamide groups are typically introduced via sulfonation of the imidazole nitrogen using sulfonyl chlorides. Steric hindrance from the isopropyl and methyl groups requires careful optimization of reaction temperatures and bases (e.g., Na₂CO₃ may underperform compared to NaOH) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of thiophene substitution and imidazole functionalization.

- LC-MS for tracking reaction progress and intermediate purity, particularly to detect byproducts like dehalogenated species (e.g., observed in during Pd/C-catalyzed hydrogenation).

- IR spectroscopy to validate sulfonamide formation (S=O stretches ~1350–1150 cm⁻¹). Cross-referencing experimental data with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How can computational tools like Mercury CSD aid in analyzing its crystal structure?

Mercury ( ) enables visualization of intermolecular interactions (e.g., hydrogen bonds between sulfonamide oxygen and thiophene protons) and packing patterns. Its Materials Module can compare structural motifs with similar compounds in crystallographic databases, aiding in polymorphism prediction or co-crystal design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from thiophene regiochemistry?

Thiophene substituents (2- vs. 3-position) create distinct NMR splitting patterns. For example, coupling constants in ¹H NMR differentiate adjacent protons in 2-substituted thiophenes. If experimental data conflicts with expected patterns, X-ray crystallography (using SHELXL for refinement, ) provides definitive regiochemical assignment. For ambiguous cases, NOESY/ROESY can probe spatial proximity of substituents .

Q. What strategies optimize the synthesis of sterically hindered derivatives?

The isopropyl and dual thiophene groups impose steric constraints. Strategies include:

- Catalyst selection : Raney nickel over Pd/C avoids dehalogenation ().

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of bulky intermediates ().

- Temperature control : Lower temperatures (e.g., 25°C) may reduce side reactions but slow cyclization; microwave-assisted synthesis () can accelerate steps while maintaining yield .

Q. How do intermolecular interactions influence crystallinity in analogs of this compound?

Thiophene-thiophene π-π stacking and sulfonamide hydrogen bonding dominate packing. Using Mercury’s "void visualization" ( ), researchers assess crystal density and stability. For poor crystallinity, introducing halogen substituents (e.g., bromine at thiophene 5-position, as in ) enhances halogen bonding, improving diffraction quality .

Q. What methodologies validate structural hypotheses when experimental data is inconclusive?

Combine:

- DFT calculations to predict spectroscopic properties and compare with experimental results.

- ConQuest/ Mogul ( ) to analyze bond lengths/angles against database averages.

- SHELXD ( ) for phase determination in X-ray studies. Discrepancies between computational and experimental data may indicate tautomerism or dynamic effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.